N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}cyclopropanecarboxamide
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Overview
Description
N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}cyclopropanecarboxamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}cyclopropanecarboxamide typically involves the formation of the thiazole ring followed by the introduction of the cyclopropanecarboxamide group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. Subsequent reactions introduce the cyclopropanecarboxamide moiety .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, often starting with readily available raw materials. The process may include steps such as nitration, reduction, cyclization, and amide formation, each requiring specific reaction conditions and catalysts to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential as an anti-inflammatory and antitumor agent.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}cyclopropanecarboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Naphtho[1,2-d]thiazol-2-ylamine: Known for its activation of potassium channels and potential blood pressure-lowering effects.
Benzo[d]thiazole derivatives: Known for their antimicrobial and antitumor activities.
Uniqueness
N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}cyclopropanecarboxamide stands out due to its unique combination of the thiazole ring and cyclopropanecarboxamide group, which may confer distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c18-14(10-5-6-10)17-15-16-13-11-4-2-1-3-9(11)7-8-12(13)19-15/h1-4,10H,5-8H2,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSRKKZGCPZQEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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